molecular formula C10H9F3 B156884 1-Allyl-4-(trifluoromethyl)benzene CAS No. 1813-97-4

1-Allyl-4-(trifluoromethyl)benzene

Cat. No.: B156884
CAS No.: 1813-97-4
M. Wt: 186.17 g/mol
InChI Key: AEVBWCOLYXWNMX-UHFFFAOYSA-N
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Description

1-Allyl-4-(trifluoromethyl)benzene is an organic compound with the chemical formula C10H9F3. It is also known as 4-(trifluoromethyl)allylbenzene or 4-allylbenzotrifluoride. This compound is characterized by the presence of an allyl group (C3H5) and a trifluoromethyl group (CF3) attached to a benzene ring. It is a colorless liquid or solid that is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane .

Preparation Methods

1-Allyl-4-(trifluoromethyl)benzene can be synthesized through an alkylation reaction. The specific preparation method involves reacting 1-allylbenzene with trifluoromethane under the catalysis of a base to obtain the desired product[2][2]. This method is commonly used in both laboratory and industrial settings due to its efficiency and simplicity.

Chemical Reactions Analysis

1-Allyl-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include iron(II) chloride (FeCl2) for oxidation and palladium acetate (Pd(OAc)2) for substitution. The major products formed from these reactions are alkenyl nitriles and alkylated derivatives .

Comparison with Similar Compounds

1-Allyl-4-(trifluoromethyl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of an allyl group and a trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-prop-2-enyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h2,4-7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVBWCOLYXWNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463312
Record name 1-Allyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1813-97-4
Record name 1-Allyl-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1813-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Allyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Allyl-4-(trifluoromethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-allyl-4-(trifluoromethyl)benzene interact with male Mediterranean fruit flies and what are the downstream effects?

A1: While the exact mechanism of interaction isn't fully elucidated in the provided research, this compound elicited strong antennal olfactory responses in male Mediterranean fruit flies (Ceratitis capitata) during electroantennography (EAG) tests []. This suggests the compound interacts with olfactory receptors on the flies' antennae, potentially mimicking naturally occurring attractants. This interaction could disrupt typical mating behaviors by interfering with the flies' ability to locate females, potentially offering a novel approach for pest control.

Q2: How does the structure of this compound compare to other attractive compounds identified in the study, and what does this suggest about structural features important for attraction?

A2: this compound shares structural similarities with other potent attractants identified in the study, such as estragole, 4-allyltoluene, and 2-allylphenol []. These compounds all possess an aromatic ring structure with an allyl group substituent, suggesting this structural motif is important for olfactory receptor binding and subsequent attraction in male C. capitata. Interestingly, this compound, which contains a trifluoromethyl group, elicited the strongest EAG response among all tested compounds, indicating the potential for enhanced activity with this specific substitution []. This finding highlights the importance of exploring variations in aromatic substituents for optimizing attractant potency in future research.

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